2-(2-chloro-6-(dimethylamino)-9H-purin-9-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-(dimethylamino)-9H-purin-9-yl)acetic acid: is a synthetic organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring substituted with a chloro group, a dimethylamino group, and an acetic acid moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, 2-(2-chloro-6-(dimethylamino)-9H-purin-9-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor. It is of interest in the study of purine metabolism and its effects on cellular processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases related to purine metabolism disorders.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the synthesis of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-6-(dimethylamino)-9H-purin-9-yl)acetic acid typically involves multi-step organic reactions. One common method includes the chlorination of a purine derivative followed by the introduction of a dimethylamino group. The final step involves the addition of an acetic acid moiety to the purine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-(dimethylamino)-9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes involved in purine metabolism, thereby affecting cellular processes. The pathways involved include the inhibition of enzyme activity, leading to alterations in metabolic flux and cellular function.
Comparison with Similar Compounds
6-chloropurine: Similar in structure but lacks the dimethylamino and acetic acid groups.
2,6-dichloropurine: Contains two chloro groups but lacks the dimethylamino and acetic acid groups.
9H-purin-9-ylacetic acid: Lacks the chloro and dimethylamino groups.
Uniqueness: The uniqueness of 2-(2-chloro-6-(dimethylamino)-9H-purin-9-yl)acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, dimethylamino, and acetic acid groups makes it a versatile compound with a wide range of applications in scientific research.
Properties
IUPAC Name |
2-[2-chloro-6-(dimethylamino)purin-9-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O2/c1-14(2)7-6-8(13-9(10)12-7)15(4-11-6)3-5(16)17/h4H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLBPDIWCMLKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.